REACTION_SMILES
|
[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][cH:6][n:7][cH:8][cH:9]1.[CH2:21]([Cl:22])[Cl:23].[Cl:10][c:11]1[cH:12][cH:13][cH:14][c:15]([C:16]([O:17][OH:19])=[O:18])[cH:20]1>>[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][cH:6][n+:7]([O-:18])[cH:8][cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OO)c1cccc(Cl)c1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)c1cc[n+]([O-])cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |